Cas no 855836-52-1 (3-Bromo-2-iodophenol)

3-Bromo-2-iodophenol structure
3-Bromo-2-iodophenol structure
Nome do Produto:3-Bromo-2-iodophenol
N.o CAS:855836-52-1
MF:C6H4BrIO
MW:298.903833389282
MDL:MFCD08166320
CID:717449
PubChem ID:11162338

3-Bromo-2-iodophenol Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Bromo-2-iodophenol
    • Phenol, 3-bromo-2-iodo-
    • Bromjodphenol
    • PubChem22617
    • 2-Iodo-3-bromophenol
    • TD1055
    • 3290AC
    • CM11649
    • AS05449
    • MB05341
    • BC004808
    • AM804419
    • ST24041849
    • 3-Bromo-2-iodophenol (ACI)
    • CS-0036114
    • SY124560
    • DTXSID70457380
    • DS-13746
    • 855836-52-1
    • AC-28555
    • AKOS016001207
    • MFCD08166320
    • SCHEMBL2677547
    • MDL: MFCD08166320
    • Inchi: 1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
    • Chave InChI: WJJYPSTVJBRTGK-UHFFFAOYSA-N
    • SMILES: BrC1C(I)=C(O)C=CC=1

Propriedades Computadas

  • Massa Exacta: 297.84900
  • Massa monoisotópica: 297.84902g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 99.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 20.2

Propriedades Experimentais

  • Densidade: 2.369
  • Ponto de Fusão: 85℃
  • Ponto de ebulição: 243.9°C at 760 mmHg
  • Ponto de Flash: 101.3°C
  • Índice de Refracção: 1.699
  • PSA: 20.23000
  • LogP: 2.75930

3-Bromo-2-iodophenol Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319
  • Declaração de Advertência: P261-P305+P351+P338
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C(BD84952)

3-Bromo-2-iodophenol Dados aduaneiros

  • CÓDIGO SH:2908199090
  • Dados aduaneiros:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

3-Bromo-2-iodophenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB286523-250 mg
3-Bromo-2-iodophenol; .
855836-52-1
250mg
€108.70 2023-04-26
abcr
AB286523-1 g
3-Bromo-2-iodophenol; .
855836-52-1
1g
€198.10 2023-04-26
eNovation Chemicals LLC
Y0988137-5g
3-Bromo-2-iodophenol
855836-52-1 95%
5g
$530 2023-09-03
Ambeed
A172688-5g
3-Bromo-2-iodophenol
855836-52-1 97%
5g
$187.0 2025-02-25
Fluorochem
218378-10g
3-Bromo-2-iodophenol
855836-52-1 95%
10g
£798.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-200mg
3-Bromo-2-iodophenol
855836-52-1 97%
200mg
268.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-250mg
3-Bromo-2-iodophenol
855836-52-1 97%
250mg
519CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-5g
3-Bromo-2-iodophenol
855836-52-1 97%
5g
4289.0CNY 2021-08-04
Alichem
A014002499-1g
3-Bromo-2-iodophenol
855836-52-1 95%
1g
$210.74 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49735-100mg
3-Bromo-2-iodophenol
855836-52-1 97%
100mg
¥166.0 2022-10-09

3-Bromo-2-iodophenol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referência
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Método de produção 2

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referência
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Referência
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening
Staudt, Markus; et al, Chemistry - A European Journal, 2021, 27(42), 10941-10947

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Referência
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Método de produção 6

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Referência
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; reflux → rt; 24 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
An Efficient and Modular Route to C3*-Tune Phos-Type Ligands
Deng, Xu; et al, Synthesis, 2017, 49(16), 3726-3730

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referência
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Referência
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Método de produção 12

Condições de reacção
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referência
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Método de produção 14

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Referência
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Método de produção 17

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

3-Bromo-2-iodophenol Raw materials

3-Bromo-2-iodophenol Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:855836-52-1)3-Bromo-2-iodophenol
A856432
Pureza:99%/99%/99%
Quantidade:5g/10g/25g
Preço ($):168.0/336.0/839.0